

Nuclear magnetic resonance (NMR) spectrum of Vardenafil-d5

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Compound of Interest

Compound Name: **Vardenafil-d5**

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An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR) Spectrum of **Vardenafil-d5**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of **Vardenafil-d5**, the deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Vardenafil. Due to the limited availability of public experimental NMR data for **Vardenafil-d5**, this document presents a representative, hypothetical dataset based on the known structure of Vardenafil and established NMR principles. It includes detailed experimental protocols for data acquisition and visual diagrams of both the analytical workflow and the compound's mechanism of action.

Introduction to Vardenafil-d5

Vardenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).^[1] By preventing the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, Vardenafil facilitates smooth muscle relaxation and increased blood flow, leading to penile erection upon sexual stimulation.^[1] **Vardenafil-d5** is a deuterated version of Vardenafil, where five hydrogen atoms on the N-ethyl group of the piperazine ring have been replaced with deuterium. This isotopic labeling is often used in pharmacokinetic studies to trace the metabolism of the drug.

(Hypothetical) NMR Data for Vardenafil-d5

The following tables present hypothetical ^1H and ^{13}C NMR data for **Vardenafil-d5**. The chemical shifts (δ) are estimated based on the structure of Vardenafil and data from structurally similar compounds. These tables are intended for illustrative purposes, as experimental spectra are not publicly available. The analysis assumes the sample is dissolved in Dimethyl Sulfoxide-d6 (DMSO-d6).

Vardenafil Structure with Atom Numbering: (A standard atom numbering scheme for Vardenafil is used for assignment purposes in the tables below.)

Table 1: Hypothetical ^1H NMR Data for Vardenafil-d5

Solvent: DMSO-d6, Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment (Proton)	Notes
~8.5 - 7.5	m	3H	Ar-H	Aromatic protons on the phenyl ring.
~4.15	q	2H	O-CH ₂ -CH ₃	Methylene protons of the ethoxy group.
~3.5 - 2.5	m	8H	Piperazine-H	Protons on the piperazine ring.
~2.90	t	2H	Imidazotriazinone-CH ₂ -CH ₂ -CH ₃	Methylene protons of the propyl group.
~2.45	s	3H	Imidazotriazinone-CH ₃	Methyl protons on the imidazotriazinone ring.
~1.70	sext	2H	Imidazotriazinone-CH ₂ -CH ₂ -CH ₃	Methylene protons of the propyl group.
~1.40	t	3H	O-CH ₂ -CH ₃	Methyl protons of the ethoxy group.
~0.95	t	3H	Imidazotriazinone-CH ₂ -CH ₂ -CH ₃	Methyl protons of the propyl group.
Absent	-	-	Piperazine-N-CH ₂ -CD ₃	Signals for the N-ethyl-d5 group are absent due to deuteration.

Table 2: Hypothetical ¹³C NMR Data for Vardenafil-d5

Solvent: DMSO-d6, Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment (Carbon)	Notes
~160 - 110	Ar-C, Imidazotriazinone-C	Aromatic and heterocyclic carbons.
~64.5	O-CH ₂ -CH ₃	Methylene carbon of the ethoxy group.
~52.0	Piperazine-C	Carbons of the piperazine ring.
~45.5	Piperazine-C	Carbons of the piperazine ring.
~42.0	Piperazine-N-CD ₂ -CD ₃	Carbon signal is a multiplet due to C-D coupling.
~30.0	Imidazotriazinone-CH ₂ -CH ₂ -CH ₃	Methylene carbon of the propyl group.
~22.0	Imidazotriazinone-CH ₂ -CH ₂ -CH ₃	Methylene carbon of the propyl group.
~15.0	O-CH ₂ -CH ₃	Methyl carbon of the ethoxy group.
~14.0	Imidazotriazinone-CH ₂ -CH ₂ -CH ₃	Methyl carbon of the propyl group.
~12.0	Imidazotriazinone-CH ₃	Methyl carbon on the imidazotriazinone ring.
~11.5	Piperazine-N-CD ₂ -CD ₃	Carbon signal is a multiplet due to C-D coupling.

Experimental Protocols

The following sections detail a generalized methodology for acquiring the NMR spectrum of **Vardenafil-d5**.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

- Material Weighing: Accurately weigh 5-25 mg of **Vardenafil-d5** for ^1H NMR or 50-100 mg for ^{13}C NMR into a clean, dry vial.[2]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d6 is a common choice for compounds with similar polarity. Use approximately 0.6-0.7 mL of the solvent.[2][3]
- Dissolution: Add the deuterated solvent to the vial containing the sample. If necessary, gently vortex or sonicate the vial to ensure the sample dissolves completely.[4]
- Filtration and Transfer: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a pipette with a small glass wool or Kimwipe plug directly into a clean, high-quality 5 mm NMR tube.[5][6]
- Internal Standard (Optional): For precise chemical shift referencing, an internal standard like Tetramethylsilane (TMS) can be added. Alternatively, the residual solvent peak can be used as a reference.[2]
- Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.[4][6]

NMR Data Acquisition

The following steps outline a typical procedure for acquiring a spectrum on a modern NMR spectrometer.

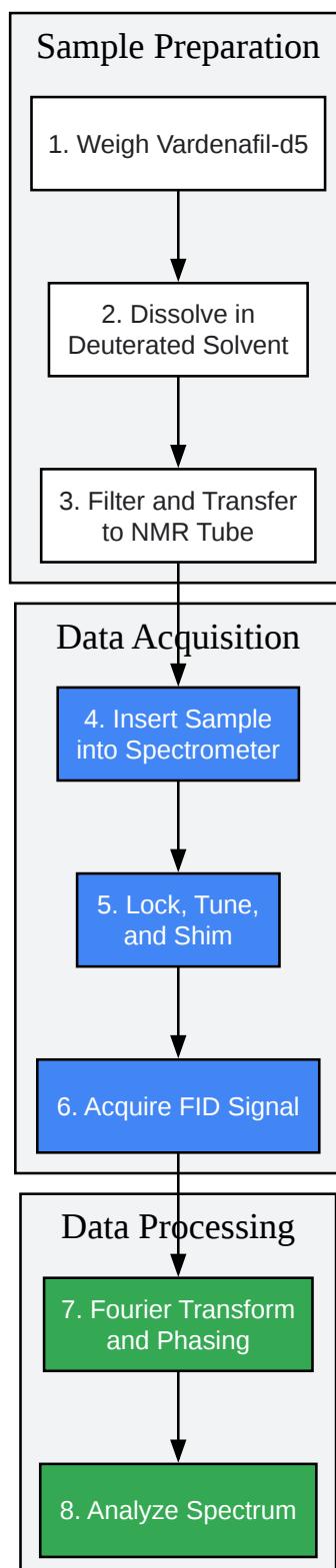
- Instrument Setup: Place the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.[4] Insert the sample into the NMR spectrometer.
- Locking: The spectrometer's software will lock onto the deuterium signal of the solvent (e.g., DMSO-d6). This stabilizes the magnetic field during the experiment.[4]
- Shimming: The magnetic field is homogenized through a process called shimming. This can be done manually or automatically to maximize spectral resolution and obtain sharp peaks. [4]

- Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to ensure optimal signal transmission and detection.[4]
- Acquisition Parameter Setup: Key parameters are set, including the number of scans, spectral width, and relaxation delay. For ^{13}C NMR, a greater number of scans is typically required due to its lower natural abundance.
- Data Acquisition: The pulse sequence is initiated to acquire the Free Induction Decay (FID) signal.
- Data Processing: The acquired FID is converted into a spectrum using a Fourier Transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the appropriate standard.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of **Vardenafil-d5**.

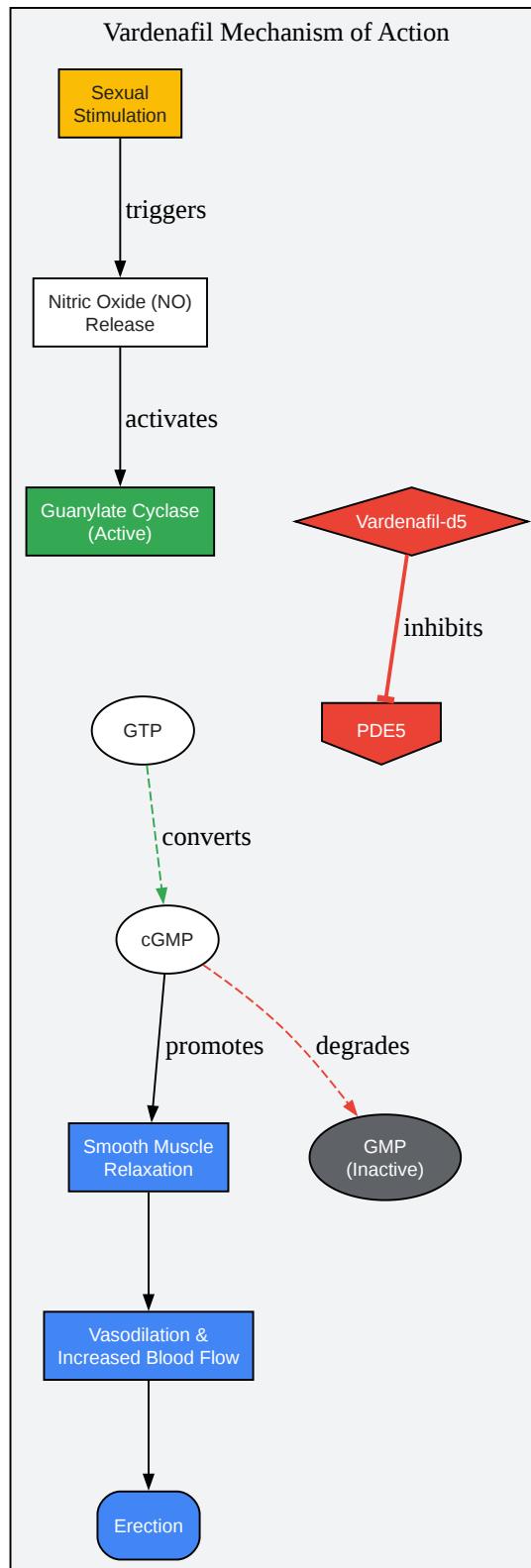


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Caption: General workflow for NMR sample preparation and data acquisition.

Vardenafil Signaling Pathway

This diagram illustrates the mechanism of action of Vardenafil as a PDE5 inhibitor.



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Caption: Signaling pathway illustrating Vardenafil's inhibition of PDE5.

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